Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, have been employed to elucidate the molecular structure and conformation of 2,6-dichlorobenzyl bromide and its derivatives. [, , , , , , , , , , , , , ]
A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene, a frequently used benzene derivative related to 2,6-Dichlorobenzyl bromide, has provided insights into its electronic structure and reactivity. The study included density functional theory (DFT) analysis, NMR, NBO, and charge analyses, as well as investigations into its nonlinear optical properties and local reactivity. Additionally, the compound exhibited inhibitory activity against isopentenylpyrophosphate transferase, an enzyme involved in the biosynthesis of isoprenoids, suggesting potential applications in biochemistry and pharmacology4.
The pharmacological properties of choline 2:6-xylyl ether bromide, a derivative of 2,6-Dichlorobenzyl bromide, have been described to exhibit a range of actions. These include nicotine-like stimulant effects on blood pressure and muscle contraction, muscarine-like effects on blood pressure and intestinal movement, antihistaminic and antimuscarinic actions, antisympathomimetic effects on blood pressure, and neuromuscular blocking action on skeletal muscle1. These diverse effects suggest that the compound and its derivatives can interact with various receptor types in the body, leading to multiple pharmacological outcomes.
In the field of pharmacology, 2,6-Dichlorobenzyl bromide derivatives have been shown to possess significant antihypertensive activity. A study on 2,6-dichlorobenzylideneaminoguanidine acetate, another derivative, highlighted its excellent tolerance and comparable antihypertensive activity to alpha-methyldopa, a well-known antihypertensive drug3. This suggests that derivatives of 2,6-Dichlorobenzyl bromide could be potential candidates for the development of new antihypertensive medications.
The antiviral activity of 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles, which are closely related to 2,6-Dichlorobenzyl bromide, has been investigated against human herpes viruses. Notably, the bromine-substituted derivative showed a significant increase in activity against human cytomegalovirus (HCMV) without a corresponding increase in cytotoxicity, indicating a promising therapeutic index2. These findings demonstrate the potential of 2,6-Dichlorobenzyl bromide derivatives in the design of antiviral agents.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1